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Compound of Interest

Compound Name: 3-Bromopyridine-2-carboxylic Acid

Cat. No.: B021943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromopyridine-2-carboxylic acid (CAS No: 30683-23-9, Molecular Formula: CeHsBrNO2).
While experimental spectra for this specific compound are not readily available in the public
domain, this document compiles predicted data based on established spectroscopic principles
and analysis of structurally related compounds. Detailed experimental protocols for acquiring
such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-Bromopyridine-2-
carboxylic acid. These predictions are derived from typical values for similar chemical
environments and should be considered as estimates.

Table 1: Predicted 'H NMR Spectroscopic Data
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Predicted Chemical ) o Predicted Coupling
Proton _ Predicted Multiplicity
Shift (8, ppm) Constant (J, Hz)
J(H4-H5) = 7-8, J(H4-
H-4 75-7.8 Doublet of doublets
H6) = 1-2
J(H5-H4) = 7-8, J(H5-
H-5 8.2-85 Doublet of doublets
H6) = 4-5
J(H6-H5) = 4-5, J(H6-
H-6 8.6-8.9 Doublet of doublets
H4) = 1-2
-COOH 10.0-13.0 Broad Singlet -
. i 13 1
Carbon Predicted Chemical Shift (8, ppm)
C-2 (C-COOH) 165 - 175
C-3 (C-Br) 120 - 125
C-4 128 - 132
C-5 140 - 145
C-6 150 - 155
-COOH 165-175

ble 3: licted Infrared (IR) :

Predicted Absorption Range

Functional Group Intensity

(cm~)
O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
C-H (Aromatic) 3000 - 3100 Medium
C=0 (Carboxylic Acid) 1680 - 1710 Strong
C=C, C=N (Aromatic Ring) 1400 - 1600 Medium to Strong
C-Br 500 - 600 Strong
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Table 4: Predicted Mass Spectrometry (MS) Data

Fragment Predicted m/z Notes

Molecular ion peak, showing

[M]*+ 201/203 isotopic pattern for Bromine
(*°Br/21Br)

[M-OH]* 184/186 Loss of hydroxyl radical

[M-COOH]* 156/158 Loss of carboxylic acid group

[M-Br]* 122 Loss of Bromine radical

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of 3-Bromopyridine-2-carboxylic acid in approximately 0.6-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-des, CDCI3). The choice of solvent is critical to
avoid overlapping signals with the analyte.

o Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5
mm NMR tube.

o Ensure the sample height in the tube is approximately 4-5 cm.
e 1H NMR Acquisition:
o The *H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer.

o Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-
2 seconds, and an acquisition time of 2-4 seconds.

o Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
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e 13C NMR Acquisition:
o The 13C NMR spectrum is acquired on the same instrument.

o Proton decoupling is employed to simplify the spectrum to single lines for each unique

carbon atom.

o Alarger number of scans (typically several hundred to thousands) and a longer relaxation
delay (2-5 seconds) are required due to the low natural abundance and longer relaxation

times of the 13C nucleus.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 3-Bromopyridine-2-carboxylic acid powder directly
onto the ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

o Data Acquisition:
o The spectrum is typically recorded from 4000 to 400 cm™1.

o A background spectrum of the empty ATR crystal is recorded first and automatically

subtracted from the sample spectrum.
o Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.
Mass Spectrometry (MS)
o Sample Introduction and lonization:

o Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or
through a chromatographic system (e.g., GC-MS or LC-MS).
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o For a volatile compound, Electron lonization (El) at 70 eV is a common method. For less
volatile compounds, Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI) can be used.

o Data Acquisition:

o The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range
appropriate for the expected molecular weight (e.g., m/z 50-300).

o The resulting mass spectrum will show the molecular ion and various fragment ions. The
presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern with
approximately equal intensity.

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a novel chemical compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Relationship between Spectroscopic Data and Molecular
Structure

This diagram illustrates how different spectroscopic techniques provide complementary
information to elucidate the structure of 3-Bromopyridine-2-carboxylic acid.
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Caption: Interplay of spectroscopic techniques in determining the molecular structure.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromopyridine-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021943#spectroscopic-data-for-3-bromopyridine-2-

carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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